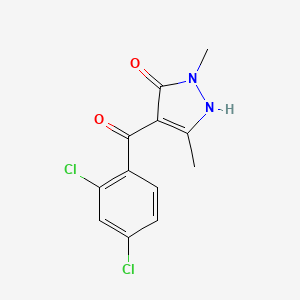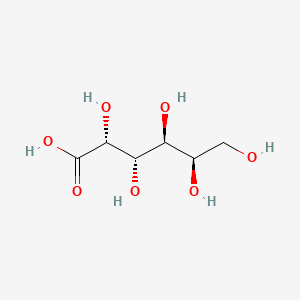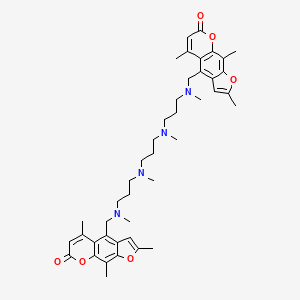
BTPDN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane is a complex organic compound It is characterized by its unique structure, which includes multiple trioxsalen groups and tetramethyl-tetrazapentadecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane typically involves multi-step organic reactions. The process begins with the preparation of the tetramethyl-tetrazapentadecane backbone, followed by the introduction of trioxsalen groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Análisis De Reacciones Químicas
Types of Reactions
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The trioxsalen groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane: shares similarities with other compounds containing trioxsalen groups and tetramethyl-tetrazapentadecane backbones.
Other trioxsalen derivatives: These compounds may have different substituents but share the core trioxsalen structure.
Uniqueness
The uniqueness of 1,15-Bis(4’-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane lies in its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84067-18-5 |
|---|---|
Fórmula molecular |
C43H56N4O6 |
Peso molecular |
724.9 g/mol |
Nombre IUPAC |
2,5,9-trimethyl-4-[[methyl-[3-[methyl-[3-[methyl-[3-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-4-yl)methyl]amino]propyl]amino]propyl]amino]propyl]amino]methyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C43H56N4O6/c1-26-20-36(48)52-42-30(5)40-32(22-28(3)50-40)34(38(26)42)24-46(9)18-12-16-44(7)14-11-15-45(8)17-13-19-47(10)25-35-33-23-29(4)51-41(33)31(6)43-39(35)27(2)21-37(49)53-43/h20-23H,11-19,24-25H2,1-10H3 |
Clave InChI |
YPFZOFABMPOIMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=C3C=C(OC3=C2C)C)CN(C)CCCN(C)CCCN(C)CCCN(C)CC4=C5C=C(OC5=C(C6=C4C(=CC(=O)O6)C)C)C |
| 84067-18-5 | |
Sinónimos |
1,15-bis(4'-trioxsalen)-2,6,10,14-tetramethyl-2,6,10,14-tetrazapentadecane BTPDN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


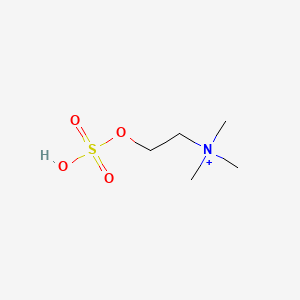
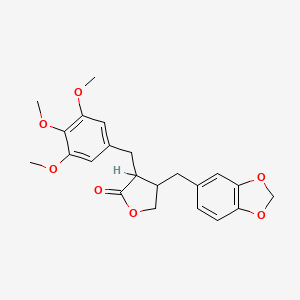
![ethyl 2-[4-(2H-1,4-benzothiazin-3-yl)piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B1197469.png)

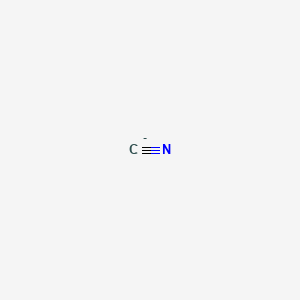



![4-[2-(3-Methoxyanilino)-4-thiazolyl]phenol](/img/structure/B1197478.png)



